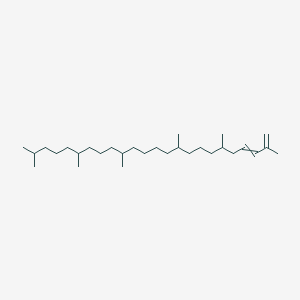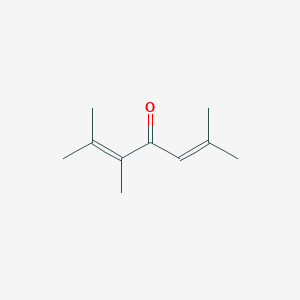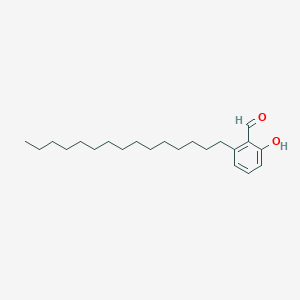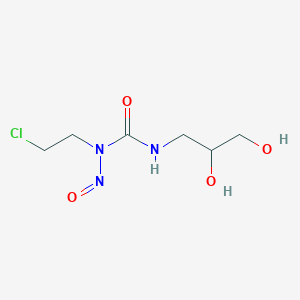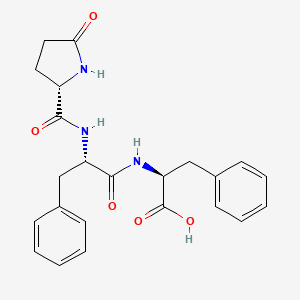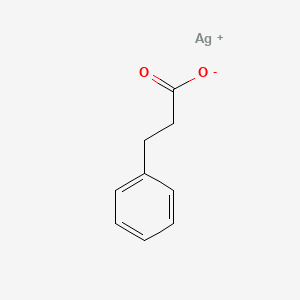
Benzenepropanoic acid, silver(+1) salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenepropanoic acid, silver(+1) salt is an organic compound that combines the properties of benzenepropanoic acid with the antimicrobial properties of silver ions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of Benzenepropanoic acid, silver(+1) salt typically involves the reaction of benzenepropanoic acid with a silver salt, such as silver nitrate. The reaction is carried out in an aqueous medium, where the silver ion (Ag+) replaces the hydrogen ion (H+) of the carboxylic acid group in benzenepropanoic acid, forming the silver salt. The reaction can be represented as follows:
C6H5CH2CH2COOH+AgNO3→C6H5CH2CH2COOAg+HNO3
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the careful control of reaction conditions, such as temperature, pH, and concentration of reactants, to ensure high yield and purity of the product. The reaction mixture is typically stirred and heated to facilitate the reaction, and the product is isolated by filtration and drying.
Analyse Chemischer Reaktionen
Types of Reactions
Benzenepropanoic acid, silver(+1) salt can undergo various chemical reactions, including:
Oxidation: The silver ion can be reduced to metallic silver, while the organic part of the molecule can be oxidized.
Reduction: The silver ion can be reduced to metallic silver by reducing agents.
Substitution: The silver ion can be replaced by other metal ions in a substitution reaction.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and hydrazine (N2H4).
Substitution: Reactions with other metal salts, such as sodium chloride (NaCl), can lead to the formation of different metal salts.
Major Products
Oxidation: The major product is metallic silver and oxidized organic compounds.
Reduction: The major product is metallic silver.
Substitution: The major products are the new metal salt and the corresponding silver salt.
Wissenschaftliche Forschungsanwendungen
Benzenepropanoic acid, silver(+1) salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and as a catalyst in organic synthesis.
Biology: Employed in biological assays and studies due to its antimicrobial properties.
Medicine: Investigated for its potential use in antimicrobial treatments and wound dressings.
Industry: Utilized in the production of antimicrobial coatings and materials.
Wirkmechanismus
The antimicrobial activity of Benzenepropanoic acid, silver(+1) salt is primarily due to the silver ion (Ag+). Silver ions interact with thiol groups in proteins and enzymes, disrupting their function and leading to the death of microbial cells. The silver ions can also generate reactive oxygen species (ROS), which cause further damage to microbial cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Silver nitrate (AgNO3): A common silver salt with strong antimicrobial properties.
Silver sulfadiazine (AgSD): Used in burn treatments for its antimicrobial effects.
Silver acetate (AgC2H3O2): Another silver salt with antimicrobial properties.
Uniqueness
Benzenepropanoic acid, silver(+1) salt is unique due to the presence of the benzenepropanoic acid moiety, which can impart additional chemical properties and reactivity compared to other silver salts. This makes it a versatile compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
75112-79-7 |
|---|---|
Molekularformel |
C9H9AgO2 |
Molekulargewicht |
257.03 g/mol |
IUPAC-Name |
silver;3-phenylpropanoate |
InChI |
InChI=1S/C9H10O2.Ag/c10-9(11)7-6-8-4-2-1-3-5-8;/h1-5H,6-7H2,(H,10,11);/q;+1/p-1 |
InChI-Schlüssel |
CWSRGVORVLCVDG-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC=C(C=C1)CCC(=O)[O-].[Ag+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


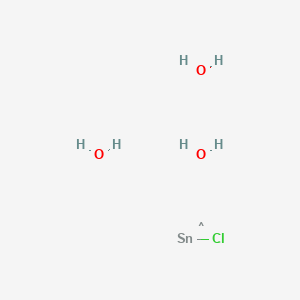
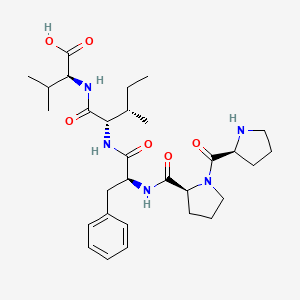


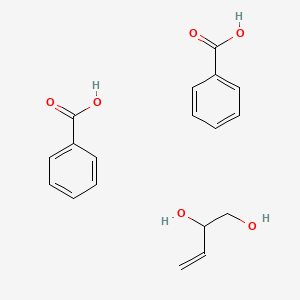



![2-[1,1-Di(1H-imidazol-1-yl)ethyl]phenol](/img/structure/B14440768.png)
